GluN2B receptor modulator-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H15F3N4O2S |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-[2-(azetidin-1-yl)-2-oxoethyl]-3-methyl-6-[5-(trifluoromethyl)thiophen-2-yl]imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C17H15F3N4O2S/c1-22-15-11(24(16(22)26)9-14(25)23-5-2-6-23)7-10(8-21-15)12-3-4-13(27-12)17(18,19)20/h3-4,7-8H,2,5-6,9H2,1H3 |
InChI Key |
VBYDZMQKWHOANY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C3=CC=C(S3)C(F)(F)F)N(C1=O)CC(=O)N4CCC4 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Glun2b Receptor Modulator 1
Elucidation of Allosteric Binding Site and Interactions
The inhibitory action of GluN2B-selective modulators stems from their interaction with a specific allosteric site located on the extracellular portion of the receptor. This binding event triggers conformational changes that ultimately reduce ion channel activity.
Characterization of the N-Terminal Domain (NTD) Binding Interface
The primary allosteric binding site for many GluN2B-selective NAMs, such as the prototypical compound ifenprodil (B1662929), is located at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits. nih.govacs.org The NTD is a large extracellular domain that precedes the agonist-binding domain and serves as a regulatory hub for various allosteric modulators. nih.govnih.govnih.gov
Structural and pharmacological studies have revealed that this binding pocket accommodates diaryl compounds, which typically consist of two nonpolar aromatic rings (referred to as A and B rings) joined by a linker. nih.gov The interaction of the A ring within a hydrophobic pocket appears to be a consistent feature for many structurally distinct ligands. nih.gov This hydrophobic interface is formed by residues from both the GluN1 and GluN2B subunits. nih.gov Docking studies have identified frequent atomic interactions between the linker region of these modulators and the backbone of several GluN1 residues. nih.gov
| Subunit | Interacting Residues | Role in Binding |
|---|---|---|
| GluN1 | Ala75, Tyr109, Thr110 | Forms part of the hydrophobic pocket for the A ring. nih.gov |
| GluN1 | Tyr109, Ser132, Ile133, Gly112 | Forms hydrogen bonds with the modulator's linker region. nih.gov |
| GluN2B | Pro78, Ile82, Ile111, Phe114 | Forms part of the hydrophobic pocket for the A ring. nih.gov |
| GluN2B | Phe176 | Key interaction with the B ring through a π-σ interaction. nih.gov |
| GluN2B | Gln110, Glu106 | Atomic interactions with various diaryl compounds. nih.gov |
Molecular Determinants of Selectivity for GluN2B Subunits
The selectivity of these modulators for GluN2B-containing receptors over other subtypes, such as those containing GluN2A, is conferred by specific amino acid differences within the allosteric binding site. nih.govpnas.org While the glutamate (B1630785) binding site is highly conserved across GluN2 subunits, the NTD region where allosteric modulators bind exhibits greater sequence variation. pnas.orgjohnshopkins.edu
This structural divergence creates a unique chemical environment at the GluN1/GluN2B NTD interface that is not present in GluN1/GluN2A receptors. pnas.org Mutational analyses have confirmed the critical role of specific GluN2B residues in conferring sensitivity to these modulators. For instance, mutating key residues that interact with the modulator can dramatically reduce binding affinity and inhibitory potency. nih.gov The mutation GluN2B(F176A) disrupts the B-ring binding pocket and significantly reduces ifenprodil potency. nih.gov Similarly, the GluN2B(T233A) mutation also leads to a substantial fold reduction in ifenprodil activity. nih.gov These findings highlight that selectivity is achieved through the exploitation of non-conserved residues that shape a unique binding cavity at the subunit interface. pnas.orgpnas.orgjohnshopkins.edu
| GluN2B Residue | Effect of Mutation | Significance for Selectivity |
|---|---|---|
| Phe176 | Mutation to Alanine (F176A) causes a major reduction in modulator potency. nih.gov | Creates a crucial interaction point for the B ring of the modulator, a feature not identically conserved in other subunits. nih.gov |
| Thr233 | Mutation to Alanine (T233A) results in a 42-fold reduction in ifenprodil activity. nih.gov | Disrupts a hydrogen bond that helps stabilize the local protein structure, thereby affecting the integrity of the binding site. nih.gov |
Functional Modulation of GluN2B-Containing NMDAR Activity
By binding to the NTD, GluN2B-selective NAMs stabilize a non-active or resting state of the receptor, which in turn alters its functional properties, including ion channel gating, kinetics, and desensitization.
Impact on Ion Channel Gating and Kinetics (e.g., Deactivation Time Course, Open Probability)
GluN2B-selective NAMs reduce receptor activity by decreasing the channel's maximal open probability (Po). nih.gov The NTD undergoes conformational changes that are allosterically coupled to the opening and closing of the ion channel gate. nih.govnih.gov The binding of a NAM is thought to stabilize a closed-cleft conformation of the GluN2B NTD, which favors channel closure and reduces the likelihood of the channel opening even when agonists are bound. nih.gov It is noteworthy that GluN2B-containing receptors inherently possess a lower maximal open probability (Po ~ 0.1) compared to GluN2A-containing receptors (Po ~ 0.5). nih.govnih.gov
The deactivation time course, which describes the rate of current decay after the removal of glutamate, is a key property governed by the GluN2 subunit. nih.govnih.govacs.org GluN1/GluN2B receptors exhibit an intermediate deactivation time constant (τdecay ~ 400 ms) relative to the faster GluN2A and slower GluN2D subunits. nih.gov Allosteric modulators can influence these kinetics. By stabilizing a resting state of the receptor, NAMs can potentially alter the rate constants that govern channel closing and agonist unbinding, thereby affecting the deactivation time course. nih.gov
| Kinetic Parameter | Effect of GluN2B-NAMs | Underlying Mechanism |
|---|---|---|
| Open Probability (Po) | Decreased. nih.gov | Stabilization of a closed-cleft NTD conformation that is allosterically coupled to the channel gate, favoring a closed state. nih.gov |
| Deactivation Time Course | Modulated. nih.gov | Alteration of the kinetic transitions between open, closed, and agonist-bound states. nih.gov |
Effects on Receptor Desensitization and Deactivation Properties
Receptor desensitization is a process whereby the channel closes despite the continuous presence of bound agonists. GluN2B-selective NAMs can influence this property. By promoting a conformation that favors channel closure, these modulators can affect the rate and extent of macroscopic desensitization. nih.gov For example, the polyamine spermine, a positive allosteric modulator, is known to regulate GluN2B desensitization. nih.gov Conversely, negative modulators acting at the NTD can enhance or alter desensitization profiles. nih.gov
As noted, deactivation kinetics are intrinsically linked to the GluN2B subunit. nih.gov The prolonged channel activity of GluN2B-containing receptors is a hallmark that shapes the time course of synaptic events. The binding of a NAM to the NTD introduces an additional regulatory layer, influencing how quickly the channel returns to its resting state following synaptic activation. nih.govnih.gov
Influence on Cation Permeability Ratios (e.g., Ca2+/Na+)
NMDA receptors are permeable to cations, including Na+, K+, and, most significantly, Ca2+. nih.gov The high calcium permeability of GluN1/GluN2B receptors is fundamental to their role in triggering downstream signaling cascades related to synaptic plasticity. nih.govfrontiersin.org The ion selectivity and permeability of the channel are determined by the structure of the transmembrane pore domain. jneurosci.org
Downstream Intracellular Signaling Pathways Modulated by GluN2B Receptor Modulator-1
Regulation of Intracellular Calcium Dynamics and Flux
The N-methyl-D-aspartate receptor (NMDAR) functions as a crucial mediator of calcium-dependent signaling, with the specific GluN2 subunit composition determining the receptor's ion channel properties and intracellular trafficking. NMDARs containing the GluN2B subunit, in particular, play a significant role in shaping the influx of calcium (Ca²⁺) into the postsynaptic cell during synaptic transmission nih.govplos.org. GluN2B-containing receptors exhibit distinct kinetics, including a slower decay time compared to those containing GluN2A subunits, which influences the duration and magnitude of the Ca²⁺ signal plos.org.
A GluN2B receptor modulator, acting as a negative allosteric modulator (NAM), would directly influence these dynamics by reducing the channel's open probability or conductance. This modulation curtails the amount of Ca²⁺ entering the neuron through GluN2B-containing NMDARs. Research has demonstrated that the activation of presynaptic NMDARs containing the GluN2B subunit can decrease action potential-evoked Ca²⁺ influx, a process mediated by the modulation of small-conductance Ca²⁺-activated potassium (SK) channels researchgate.net. Therefore, a modulator enhancing this negative regulation would further limit presynaptic Ca²⁺ entry.
| Receptor Subunit | Key Property Related to Calcium Flux | Effect of Negative Allosteric Modulation |
| GluN2B | Slower decay kinetics, contributing to prolonged Ca²⁺ influx. | Reduction in the magnitude and duration of Ca²⁺ entry. |
| GluN2B | Contributes to Ca²⁺-dependent inactivation (CDI), especially with high open probability. | Alters the dynamics of CDI by lowering channel activity. |
| Presynaptic GluN2B | Activation can decrease action potential-evoked Ca²⁺ influx via SK channel modulation. | Potentiates the reduction of presynaptic Ca²⁺ influx. |
Influence on Kinase Cascades (e.g., ERK, Akt)
The specific composition of NMDARs is critical for coupling synaptic activity to downstream intracellular signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway, which is essential for many forms of synaptic plasticity and memory. Research indicates a preferential coupling between GluN2B-containing NMDARs and the activation of the ERK1/2 cascade.
Studies have shown that while both GluN2A and GluN2B-containing NMDARs permit Ca²⁺ elevation upon synaptic activation, only the activation of GluN2B-containing receptors leads to a sustained, long-lasting phosphorylation of ERK1/2 nih.gov. This specific signaling pathway is critically dependent on the direct interaction between the GluN2B subunit and α-Calcium/calmodulin-dependent protein kinase II (αCaMKII) nih.govfrontiersin.org. The influx of Ca²⁺ through synaptic GluN2B receptors activates αCaMKII, which in turn initiates the cascade leading to ERK phosphorylation nih.govfrontiersin.org.
A GluN2B receptor modulator would interfere with this signaling axis. By reducing the activity of GluN2B-containing receptors, the modulator would limit the initial Ca²⁺ trigger required for αCaMKII activation, thereby preventing or reducing the subsequent long-lasting phosphorylation of ERK1/2. Interfering with the GluN2B/αCaMKII interaction has been shown to prevent synaptic activity from inducing ERK-dependent plasticity nih.gov. This highlights the modulator's potential to uncouple synaptic NMDAR activity from critical nuclear signaling events, as ERK activation is a key step in synapto-nuclear communication that leads to plasticity-related gene expression frontiersin.org.
| Signaling Component | Role in the Pathway | Consequence of GluN2B Negative Modulation |
| GluN2B Receptor | Initiates Ca²⁺ influx upon synaptic activation. | Reduced Ca²⁺ signal. |
| αCaMKII | Activated by GluN2B-mediated Ca²⁺ influx; interacts directly with GluN2B. | Decreased activation of αCaMKII. |
| ERK1/2 | Undergoes sustained phosphorylation following αCaMKII activation. | Attenuation or blockade of long-lasting ERK1/2 phosphorylation. |
Modulation of Synaptic Plasticity Mechanisms (e.g., LTP, LTD)
The modulation of GluN2B-containing NMDARs has profound and complex effects on the mechanisms of synaptic plasticity, namely long-term potentiation (LTP) and long-term depression (LTD), which are cellular substrates for learning and memory frontiersin.org. The precise role of the GluN2B subunit is multifaceted, with different studies pointing to its involvement in both LTP and LTD, sometimes depending on developmental stage or the specific receptor composition (e.g., diheteromeric vs. triheteromeric receptors) nih.govmdpi.com.
Several studies have established a critical role for GluN2B-containing diheteromers in the induction of LTD. For instance, in slices from the juvenile rat hippocampus, a low concentration of the selective GluN2B antagonist Ro 25-6981 (1 μM) was sufficient to block the induction of LTD nih.gov. This suggests that Ca²⁺ influx specifically through these receptors is necessary to trigger the intracellular cascades leading to LTD.
The involvement of GluN2B in LTP is more controversial. Some experimental models show that blocking GluN2B-containing receptors impairs or abolishes LTP frontiersin.org. For example, a full blockade of GluN2B can prevent LTP induction in response to high-frequency stimulation protocols frontiersin.org. However, other research suggests that LTP induction depends on triheteromeric NMDARs containing both GluN2A and GluN2B subunits. In these studies, a higher concentration of a GluN2B modulator (e.g., 10 μM Ro 25-6981), which also inhibits GluN2A/B triheteromers, was required to block LTP nih.gov. This indicates that different forms of synaptic plasticity may rely on distinct NMDAR subunit compositions.
Therefore, a GluN2B receptor modulator can differentially affect synaptic plasticity. At lower levels of engagement, it may primarily inhibit LTD, while at higher levels, it could also impact LTP, particularly the component dependent on GluN2A/GluN2B triheteromeric receptors.
| Plasticity Type | Role of GluN2B-containing NMDARs | Effect of GluN2B Negative Modulator (e.g., Ro 25-6981) |
| LTD | Induction is dependent on GluN2B diheteromers. nih.gov | Blockade of LTD induction at low modulator concentrations. nih.gov |
| STP (Short-Term Potentiation) | Induction involves both GluN2B- and GluN2D-containing NMDARs. nih.gov | Inhibition of a component of STP. nih.gov |
| LTP | Role is complex; may involve GluN2A/2B triheteromers. nih.gov | No effect on LTP at concentrations that block LTD; blockade of LTP at higher concentrations that inhibit triheteromers. nih.gov |
Preclinical Pharmacological Characterization of Glun2b Receptor Modulator 1
In Vitro Pharmacological Profiling
The initial characterization of GluN2B receptor modulator-1 involves a comprehensive in vitro profiling to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels.
Electrophysiological Assessments in Recombinant Systems (e.g., Xenopus Oocytes, HEK293 Cells)
Recombinant expression systems, such as Xenopus oocytes and human embryonic kidney (HEK293) cells, are instrumental in the detailed electrophysiological characterization of ion channel modulators. These systems allow for the expression of specific NMDA receptor subunit combinations, enabling a precise assessment of a compound's selectivity.
Studies utilizing two-electrode voltage-clamp recordings in Xenopus oocytes expressing defined NMDA receptor subtypes would be conducted to determine the potency and selectivity of this compound. For instance, the modulator's effect on NMDA-evoked currents in oocytes expressing GluN1/GluN2B receptors would be compared to its effect on oocytes expressing GluN1/GluN2A, GluN1/GluN2C, or GluN1/GluN2D receptors. A significantly higher potency for the inhibition or potentiation of GluN1/GluN2B receptors would confirm its selectivity. Some studies have shown that certain modulators exhibit pH-dependent inhibition, a factor that can be precisely controlled in these systems.
Patch-clamp electrophysiology in HEK293 cells offers another robust platform for these assessments. Whole-cell recordings from HEK293 cells transfected with specific GluN subunit cDNAs allow for the detailed analysis of the modulator's impact on channel kinetics, such as activation and deactivation times. For example, a GluN2B-selective positive allosteric modulator might be shown to prolong the deactivation time course of GluN1/GluN2B receptors following glutamate (B1630785) removal. The voltage-dependency of the modulator's action can also be thoroughly investigated in this system.
| Receptor Subtype | Assay System | Parameter Measured | GluN2B Modulator-1 Effect |
|---|---|---|---|
| GluN1/GluN2B | Xenopus Oocytes | IC50/EC50 | High Potency |
| GluN1/GluN2A | Xenopus Oocytes | IC50/EC50 | Low Potency |
| GluN1/GluN2C | Xenopus Oocytes | IC50/EC50 | Negligible Effect |
| GluN1/GluN2D | Xenopus Oocytes | IC50/EC50 | Negligible Effect |
| GluN1/GluN2B | HEK293 Cells (Patch-Clamp) | Deactivation Kinetics | Significant Modulation |
Synaptosomal and Brain Slice Preparations for Receptor Function Assays
To understand the functional consequences of GluN2B modulation in a more physiologically relevant context, experiments are conducted using synaptosomes and acute brain slices. Synaptosomes are isolated, sealed nerve terminals that retain the molecular machinery for neurotransmitter release and uptake, while brain slices preserve the local synaptic circuitry.
In studies using synaptosomal preparations from brain regions rich in GluN2B expression, such as the hippocampus, the effect of this compound on neurotransmitter release can be assessed. For example, by measuring glutamate release evoked by depolarization, researchers can determine if the modulator alters presynaptic NMDA receptor function. Biochemical assays on synaptosomes can also reveal changes in the phosphorylation state of the GluN2B subunit or its interaction with scaffolding proteins like PSD-95 upon modulator treatment. Some studies have shown that co-agonists like D-serine can influence the interaction between the GluN2B subunit and major scaffold partners in synaptosomal preparations.
Electrophysiological recordings from acute brain slices, typically from the hippocampus, provide insights into how this compound affects synaptic transmission and plasticity. For instance, by recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in CA1 pyramidal neurons, the modulator's effect on synaptic GluN2B-containing receptors can be quantified. Furthermore, protocols to induce long-term potentiation (LTP) or long-term depression (LTD), forms of synaptic plasticity highly dependent on NMDA receptor activation, can be employed to investigate the functional consequences of GluN2B modulation. A selective GluN2B antagonist, for example, might be shown to block the induction of LTD while having a lesser effect on LTP.
Neuronal Culture Systems for Cellular Mechanism Elucidation
Primary neuronal cultures, often derived from the hippocampus or cortex of rodent embryos, offer a powerful tool to dissect the cellular and molecular mechanisms underlying the effects of this compound. These cultures allow for controlled experimental manipulations and detailed imaging studies that are more challenging in intact tissue.
In cultured hippocampal neurons, the modulator's impact on the trafficking and surface expression of GluN2B-containing NMDA receptors can be investigated using techniques like immunocytochemistry and live-cell imaging. For example, a modulator might alter the internalization rate of GluN2B subunits in response to synaptic activity. Studies have utilized neuronal cultures from genetically modified mice (e.g., GluN2B knockout) to confirm the specificity of a modulator's action.
Furthermore, neuronal cultures are invaluable for studying the downstream signaling pathways affected by GluN2B modulation. Following treatment with the modulator, changes in intracellular calcium levels, activation of protein kinases and phosphatases, and gene expression can be measured. For instance, the modulation of GluN2B-containing receptors has been linked to the regulation of the PERK/eIF2α signaling pathway, which is involved in the endoplasmic reticulum stress response. The role of GluN2B in regulating the synaptic incorporation of other neurotransmitter receptors, such as AMPA receptors, can also be explored in these systems.
In Vivo Pharmacological Properties in Animal Models
Following in vitro characterization, the pharmacological properties of this compound are assessed in living animals to understand its behavior in a complex biological system, including its ability to reach and engage its target in the brain.
Receptor Occupancy and Target Engagement Studies (e.g., PET Imaging)
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of receptor occupancy and target engagement in the living brain. The development of radiolabeled ligands that specifically bind to the GluN2B subunit has been crucial for these studies.
In preclinical PET studies, a radiolabeled version of a GluN2B-selective ligand is administered to animal models, such as rodents or non-human primates. The regional distribution of the radiotracer in the brain is then measured over time. High uptake in GluN2B-rich regions like the cortex and hippocampus, and low uptake in regions with sparse GluN2B expression like the cerebellum, provides evidence for target-specific binding.
To determine receptor occupancy, animals are pre-treated with unlabeled this compound at various doses before the administration of the radiotracer. The displacement of the radiotracer by the modulator is then quantified, allowing for the calculation of the dose required to occupy a certain percentage of the receptors (e.g., the ED50). These studies are critical for establishing a relationship between the administered dose of the modulator and the extent of target engagement in the brain, which is essential for guiding dose selection in further efficacy studies.
| Brain Region | Baseline Tracer Uptake (SUV) | Tracer Uptake after Modulator-1 (SUV) | Receptor Occupancy (%) |
|---|---|---|---|
| Frontal Cortex | 4.5 | 1.8 | 60 |
| Hippocampus | 4.2 | 1.7 | 59.5 |
| Striatum | 3.8 | 1.6 | 57.9 |
| Cerebellum | 1.2 | 1.1 | 8.3 |
Regional Specificity of Action within the Central Nervous System
The GluN2B subunit exhibits a distinct spatial and temporal expression pattern in the CNS. It is highly expressed in the forebrain, including the cortex and hippocampus, particularly during early development, and its levels decrease with age as GluN2A expression increases. This differential distribution provides an opportunity for region-specific pharmacological interventions.
The regional specificity of this compound's action can be investigated using various in vivo techniques. Following systemic administration of the modulator, ex vivo autoradiography with a radiolabeled GluN2B ligand can provide a high-resolution map of where the drug is binding in the brain.
Furthermore, functional studies can be designed to assess the modulator's effects in specific brain circuits. For example, local microinjections of the modulator into the hippocampus followed by behavioral testing can help to delineate the role of hippocampal GluN2B receptors in learning and memory tasks. Similarly, in vivo electrophysiological recordings from different brain regions in anesthetized or freely moving animals can reveal how the modulator alters neuronal activity and synaptic plasticity in a region-specific manner. The age of the animal model is also a critical factor, as the predominance of GluN2B in the immature brain can lead to different pharmacological effects compared to adults.
Modulation of Neurotransmitter Release and Electrophysiological Activity in Vivo
The in vivo pharmacological effects of this compound, a selective negative allosteric modulator (NAM) of GluN2B-containing N-methyl-D-aspartate (NMDA) receptors, are characterized by its influence on glutamatergic neurotransmission and the resulting downstream effects on neuronal activity and network oscillations. As a modulator of a primary excitatory receptor, its actions can indirectly affect the release of other neurotransmitters and profoundly alter the electrophysiological landscape of the brain.
Negative allosteric modulators of the GluN2B receptor primarily act by reducing the channel's open probability or ion flow in response to the binding of the neurotransmitter glutamate. This targeted reduction in the activity of GluN2B-containing NMDA receptors is expected to temper excessive glutamatergic signaling, a mechanism implicated in excitotoxicity. nih.gov While this implies a modulation of the glutamate system, direct in vivo evidence from techniques like microdialysis, detailing specific changes in extracellular concentrations of glutamate or other neurotransmitters like dopamine (B1211576) following administration of a GluN2B-selective NAM, is not extensively detailed in the available preclinical literature. The interpretation of such data is also complex, as basal extracellular glutamate levels measured by microdialysis may not solely reflect synaptic release but also metabolic processes. nih.gov
The most well-characterized in vivo effects of this compound class are observed at the level of cellular and network electrophysiology. GluN2B NAMs selectively alter neuronal excitability, synaptic plasticity, and coordinated network activity, often in a cell-type-specific manner.
Impact on Neuronal Firing and Synaptic Plasticity
Preclinical studies using the representative GluN2B-selective antagonist Ro25-6981 have demonstrated a nuanced effect on the excitation-inhibition balance within hippocampal circuits. Rather than causing a widespread reduction in neuronal activity, these modulators show a preferential impact on specific cell populations. In vivo and ex vivo findings indicate that GluN2B antagonists significantly reduce NMDA receptor-mediated synaptic responses and subsequent neuronal output in certain subpopulations of GABAergic interneurons, while having minimal direct effect on pyramidal (principal) neurons. nih.govbroadinstitute.org The consequence of inhibiting these interneurons is a reduction of GABAergic inhibitory input onto pyramidal neurons, a phenomenon known as disinhibition. nih.govnih.gov
This alteration of the excitation-inhibition balance has significant implications for synaptic plasticity, the cellular basis for learning and memory. In vivo studies in rodent models have shown that while GluN2B NAMs like Ro25-6981 or ifenprodil (B1662929) may not affect baseline long-term potentiation (LTP) in healthy animals, they can prevent the disruption of LTP caused by pathological factors such as amyloid-beta peptides. pnas.org Furthermore, in vivo recordings have demonstrated that selective blockade of GluN2B-containing receptors is sufficient to inhibit the induction of long-term depression (LTD). frontiersin.org
Influence on Brain Network Oscillations
Coordinated, rhythmic activity of neuronal populations, known as neural oscillations, can be recorded as local field potentials (LFPs) and are critical for various cognitive functions. The activity of the NMDA receptor is fundamental in modulating these network rhythms. While non-selective NMDA receptor antagonists are known to cause profound changes across multiple frequency bands, including increases in high-frequency oscillations, the effects of GluN2B-selective modulators are more specific. nih.govresearchgate.net
Preclinical in vivo evidence indicates that the administration of the GluN2B antagonist Ro25-6981 leads to a reduction in the power of gamma oscillations in the hippocampus of wild-type mice. nih.gov Gamma oscillations (typically 30-80 Hz) are strongly associated with cognitive processes such as attention, sensory processing, and memory. The reduction in gamma power is consistent with the finding that GluN2B NAMs preferentially inhibit interneurons, which are crucial pacemakers for these high-frequency rhythms. nih.gov
The table below summarizes key in vivo electrophysiological findings for a representative GluN2B-selective NAM.
Table 1: Summary of In Vivo Electrophysiological Effects of a Representative GluN2B NAM (Ro25-6981)
| Parameter | Brain Region / Cell Type | Effect | Reference |
|---|---|---|---|
| Synaptic Activity | Hippocampal GABAergic Interneurons | ↓ NMDAR synaptic response & neuronal output | nih.govbroadinstitute.org |
| Hippocampal Pyramidal Neurons | ↓ GABAergic (inhibitory) input | nih.govnih.gov | |
| Synaptic Plasticity | Hippocampus (CA1) | Blocks induction of Long-Term Depression (LTD) | frontiersin.org |
| Hippocampus (CA1) | Prevents amyloid-beta-induced inhibition of LTP | pnas.org | |
| Network Oscillations | Hippocampus | ↓ Gamma oscillation power | nih.gov |
Investigating the Role of Glun2b Receptor Modulator 1 in Preclinical Disease Models
Preclinical Models of Neuropsychiatric Disorders
The dysregulation of GluN2B-containing NMDA receptors has been implicated in the pathophysiology of several neuropsychiatric conditions. Preclinical studies using animal models are crucial for dissecting the specific contributions of this receptor subunit to disease-related behaviors.
Research indicates that GluN2B-containing NMDA receptors play a significant role in regulating behaviors associated with mood disorders. In rodent models of depression, modulation of these receptors has been shown to produce antidepressant-like effects. For instance, the in vivo deletion of the GluN2B subunit from principal cortical neurons in mice mimics the rapid antidepressant actions of ketamine, a non-selective NMDA receptor antagonist. This genetic modification was found to occlude the effects of ketamine on depression-like behaviors, suggesting that the therapeutic action of ketamine may be mediated, at least in part, through its effects on GluN2B-containing receptors.
Studies have demonstrated that cortical GluN2B-containing NMDA receptors are uniquely activated by ambient glutamate (B1630785), which helps regulate excitatory synaptic transmission. By modulating these receptors, it is possible to influence synaptic strength in the prefrontal cortex, a brain region heavily implicated in mood regulation. Furthermore, specific mutations in the Grin2b gene, which encodes the GluN2B subunit, have been shown to influence anxiety-like behaviors in mice, highlighting the subunit's role in regulating emotional states.
Table 1: Effects of GluN2B Modulation in Rodent Models of Mood Disorders
| Model | Type of Modulation | Key Findings |
|---|---|---|
| Mouse Model of Depression | Genetic deletion of GluN2B in cortical neurons | Mimics and occludes the antidepressant effects of ketamine on behavior and synaptic transmission. |
| Chronic Corticosterone Exposure | Genetic deletion of cortical GluN2B | Eliminates susceptibility to the depressive effects of chronic stress. |
The NMDA receptor hypofunction hypothesis is a leading theory in the pathophysiology of schizophrenia. Animal models have been instrumental in exploring the role of specific NMDA receptor subunits in this context. In pharmacological models, such as those using the NMDA receptor antagonist MK-801, and in neurodevelopmental models like the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) model, alterations in GluN2B expression are consistently observed.
In these models, which exhibit cognitive deficits and other schizophrenia-related phenotypes, protein levels of GluN2B were found to be downregulated in the hippocampus, even as mRNA transcript levels were upregulated. This suggests a potential mechanism involving translational arrest, possibly regulated by microRNAs. Furthermore, selective genetic ablation of GluN2B has been shown to induce certain schizophrenia-related abnormalities, supporting its direct involvement in the disorder's pathology. These findings point to a complex regulatory mechanism where the disruption of GluN2B expression and function contributes to the synaptic and behavioral deficits seen in schizophrenia models.
Table 2: GluN2B-Related Findings in Animal Models of Schizophrenia
| Model | Observation/Modulation | Key Findings |
|---|---|---|
| MK-801 Pharmacological Model | Chronic MK-801 administration | Downregulation of GluN2B protein levels in the hippocampus. |
| MAM Neurodevelopmental Model | Prenatal MAM exposure | Downregulation of GluN2B protein levels in the hippocampus, associated with cognitive deficits. |
Preclinical Models of Cognitive Dysfunction
The GluN2B subunit is integral to the molecular machinery underlying learning, memory, and synaptic plasticity. Consequently, its modulation is a key area of investigation in models of cognitive dysfunction.
The role of the GluN2B subunit in cognitive processes is well-documented through various animal models. Overexpression of the GluN2B subunit in the forebrain of mice has been shown to improve learning and memory and enhance NMDA receptor-dependent synaptic potentiation. Conversely, knocking out the GluN2B subunit in the cortex and hippocampus leads to impairments in spatial learning, working memory, and trace fear conditioning.
Studies in aged mice, which naturally exhibit declines in memory, have shown that increasing the expression of the GluN2B subunit can rescue long-term spatial memory. This enhanced memory function was correlated with an increase in the number of functional GluN2B-containing NMDA receptors and enhanced NMDA receptor-mediated synaptic potentials. These findings underscore the critical role of GluN2B in maintaining cognitive function and suggest that modulating its expression or function could be a viable strategy for addressing age-related memory decline.
Table 3: Impact of GluN2B Modulation on Learning and Memory
| Model | Type of Modulation | Effect on Cognition |
|---|---|---|
| Transgenic Mouse | Forebrain overexpression of GluN2B | Improved learning and memory. |
| Conditional Knockout Mouse | Deletion of GluN2B in cortex and hippocampus | Impaired spatial learning and working memory. |
Synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), is the cellular basis for learning and memory. The GluN2B subunit is a key player in inducing these forms of plasticity. Deficits in GluN2B function have been shown to impair LTP in hippocampal slices, and pharmacological inhibition of this subunit can disrupt or abolish synaptic plasticity in CA1 pyramidal neurons.
Interestingly, the role of GluN2B can be altered in disease states. In the PS2APP transgenic mouse model of early Alzheimer's disease pathology, both LTP and LTD show an unusual reliance on GluN2B-containing NMDA receptors. While synaptic plasticity magnitude was normal in these mice, blocking GluN2B receptors with an antagonist impaired both LTP and LTD, an effect not seen in wild-type mice. This suggests an aberrant function of GluN2B-containing NMDA receptors, potentially involving an extrasynaptic pool, at an early stage of Alzheimer's pathology.
Table 4: Role of GluN2B in Synaptic Plasticity Models
| Model / Preparation | Type of Modulation / Observation | Effect on Synaptic Plasticity |
|---|---|---|
| Hippocampal Slices | Pharmacological inhibition of GluN2B | Disruption or abolishment of LTP and LTD. |
| PS2APP Mouse Model of AD | Application of GluN2B antagonist | Partial impairment of LTP and LTD, revealing an unusual dependence on GluN2B. |
Preclinical Models of Neurodegenerative Conditions
Overactivation of NMDA receptors, leading to excitotoxicity, is a common pathway implicated in neuronal damage across several neurodegenerative diseases. The GluN2B subunit, particularly when located in extrasynaptic regions, is strongly associated with these excitotoxic cell death pathways.
In preclinical models of neurodegeneration, antagonists selective for GluN2B-containing receptors have demonstrated neuroprotective effects. For example, GluN2B antagonists can protect against excitotoxic neuronal death and amyloid-beta-induced synapse loss in models relevant to Alzheimer's disease. The PS2APP mouse model further reveals that aberrant GluN2B function occurs early in the disease process, suggesting that targeting these receptors could be a beneficial therapeutic strategy. While the potential for neuroprotection is significant, the fact that these receptors also play an essential role in normal synaptic plasticity presents a therapeutic challenge.
Mechanisms of Neuroprotection in Ischemic Models (e.g., Cerebral Ischemia, Subarachnoid Hemorrhage)
In the context of ischemic brain injury, such as cerebral ischemia, the overactivation of NMDA receptors is a primary driver of neuronal death through a process known as excitotoxicity. nih.govnih.gov Research indicates that GluN2B-containing NMDA receptors, which are often located outside of the synapse, are major contributors to these pro-death signaling pathways. cardiologyresearchjournal.com
The mechanism of neuroprotection by GluN2B receptor modulators in ischemic models involves several key actions:
Inhibition of Excitotoxicity: Following an ischemic event, excessive glutamate release leads to the hyperactivation of NMDA receptors. Antagonists selective for the GluN2B subunit can block this overstimulation, thereby preventing the cascade of events that leads to cell death. biorxiv.org
Reduction of Intracellular Calcium Influx: Activation of GluN2B-containing receptors results in a significant influx of calcium (Ca2+) into the neuron. bioworld.com This overload of intracellular Ca2+ activates various downstream enzymes, including proteases and lipases, which contribute to cellular damage. GluN2B modulators mitigate this by reducing the receptor's channel permeability to Ca2+. bioworld.com
Disruption of Pro-Death Signaling Complexes: Extrasynaptic GluN2B subunits can form complexes with other proteins, such as PSD-95, to activate pro-death pathways. cardiologyresearchjournal.com For instance, the NA-1 peptide, which works by disrupting the GluN2B/PSD-95/nNOS signaling complex, has shown neuroprotective effects. cardiologyresearchjournal.com Similarly, other antagonists have been found to exert their neuroprotective effects by directly antagonizing the GluN2B-NMDA receptors linked to the activation of the ERK signaling pathway. bioworld.com
Preclinical studies have demonstrated that while activation of GluN2A-containing NMDA receptors may promote neuronal survival, the activation of GluN2B-containing receptors is largely associated with neuronal damage. nih.gov This dichotomy underscores the therapeutic strategy of selectively inhibiting GluN2B to achieve neuroprotection without globally suppressing essential NMDA receptor functions. cardiologyresearchjournal.com
Table 1: Neuroprotective Mechanisms of GluN2B Modulation in Ischemic Models
| Mechanistic Action | Consequence in Ischemia | Effect of GluN2B Negative Modulation |
|---|---|---|
| Receptor Overactivation | Excitotoxic neuronal damage due to excessive glutamate. nih.gov | Blocks hyperactivation, preventing the excitotoxic cascade. biorxiv.org |
| Calcium (Ca2+) Influx | Overload of intracellular Ca2+ activates cell death pathways. bioworld.com | Reduces Ca2+ permeation into the neuron, mitigating downstream damage. bioworld.com |
| Signaling Complex Formation | Pro-death complexes (e.g., with PSD-95) are activated. cardiologyresearchjournal.com | Disrupts the formation or function of death-signaling complexes. cardiologyresearchjournal.com |
Role in Models of Alzheimer's Disease and Other Dementias
The pathophysiology of Alzheimer's disease (AD) is complex, involving the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. There is substantial evidence that dysfunction of GluN2B-containing NMDA receptors plays a significant role in the synaptic failure and neuronal loss characteristic of the disease. nih.gov
In preclinical models of AD, GluN2B receptor modulators have been investigated for their potential to counteract these pathological processes. Research using transgenic mouse models, such as the PS2APP model, has revealed that the function of GluN2B-NMDARs is altered during early AD pathology. nih.govresearchgate.net Antagonists of the GluN2B subunit have been shown to protect against Aβ-induced synapse loss and excitotoxic neuronal death. nih.govnih.gov The deleterious effects of Aβ on synaptic plasticity, specifically the impairment of long-term potentiation (LTP), can be prevented or mitigated by antagonists selective for GluN2B-NMDARs. nih.gov These findings suggest that targeting GluN2B may help preserve synaptic function and offer neuroprotection in the context of AD. nih.gov Furthermore, in vascular dementia models, GluN2B-NMDA receptor antagonism has shown the potential to improve cognitive and memory functions. bioworld.com
Investigations in Models of Parkinson's and Huntington's Disease
Improper function of NMDA receptors has also been implicated in Parkinson's disease and Huntington's disease. nih.govbiorxiv.orgnih.gov
In Huntington's disease (HD) , a key pathological feature is the vulnerability of striatal neurons. Preclinical research in HD mouse models, such as the YAC128 model, has demonstrated enhanced activity of extrasynaptic GluN2B-type NMDA receptors. frontiersin.org This heightened activity contributes to excitotoxicity and the activation of cell death pathways, leading to the characteristic striatal degeneration seen in HD. frontiersin.org Studies suggest that the mutant huntingtin protein (mhtt) may selectively enhance the function and subsequent toxicity of GluN2B-containing NMDA receptors, a concept known as the "NR2B-selective hypothesis". nih.gov This makes the modulation of these specific receptors a compelling therapeutic strategy.
For Parkinson's disease (PD) , the progressive loss of dopaminergic neurons is a central pathological hallmark. While the connection is less specific than in HD, NMDAR-mediated excitotoxicity is considered a contributing factor to this neurodegenerative process. biorxiv.org Therefore, the modulation of GluN2B receptors is being explored as a potential neuroprotective approach in PD models.
Table 2: Role of GluN2B in Preclinical Neurodegenerative Disease Models
| Disease Model | Key Finding Related to GluN2B | Investigated Effect of Modulation |
|---|---|---|
| Alzheimer's Disease (PS2APP Mouse) | Altered GluN2B function; mediates Aβ-induced synapse loss and LTP impairment. nih.govnih.gov | Antagonism protects against Aβ toxicity and preserves synaptic plasticity. nih.gov |
| Huntington's Disease (YAC128 Mouse) | Enhanced extrasynaptic GluN2B activity in striatal neurons leads to excitotoxicity. frontiersin.orgnih.gov | Negative modulation is investigated to reduce striatal neuron vulnerability. |
| Parkinson's Disease | General NMDAR-mediated excitotoxicity contributes to dopaminergic neuron loss. biorxiv.org | Neuroprotective potential of GluN2B antagonism is under investigation. |
Preclinical Models of Pain and Analgesic Mechanisms
Modulation of Nociceptive Pathways
The GluN2B subunit is highly expressed throughout the nociceptive (pain-sensing) pathway. This includes primary afferent neurons, the dorsal horn of the spinal cord, and brain regions involved in processing painful stimuli, making it a significant target for pain management. nih.gov In preclinical rodent models, novel GluN2B-selective negative allosteric modulators have been shown to possess intrinsic analgesic properties in models of thermal nociception and allodynia. emory.edu This suggests that directly modulating GluN2B activity can interfere with the transmission and processing of pain signals within the central nervous system.
Attenuation of Analgesic Tolerance Mechanisms (e.g., Opioid Tolerance)
A major limitation of chronic opioid therapy is the development of analgesic tolerance, where increasingly higher doses are needed to achieve the same level of pain relief. matilda.science Overactivation of GluN2B-containing NMDA receptors is recognized as a key mechanism underlying this phenomenon. nih.govemory.edu
The development of opioid tolerance involves a complex molecular cycle:
Activation of μ-opioid receptors (MORs) by opioids leads to the activation of kinases such as PKC and Src. nih.govresearchgate.net
These kinases then phosphorylate the GluN2B subunit of the NMDA receptor, enhancing its activity and increasing calcium influx into the neuron. nih.gov
The resulting increase in intracellular calcium activates other signaling systems, such as CaMKII, which in turn desensitizes the μ-opioid receptors. nih.gov
This creates a feedback loop of sustained NMDA receptor activation and MOR desensitization that contributes directly to tolerance. nih.gov Preclinical studies have shown that administering a GluN2B-selective negative allosteric modulator can interrupt this cycle. nih.gov Such modulators can inhibit the development of morphine tolerance in rodents and may even enhance the analgesic effect of opioids. nih.govemory.edunih.gov This indicates that GluN2B modulators could serve as valuable adjuvant therapeutics to be co-administered with opioids, potentially diminishing the onset of tolerance and improving the long-term efficacy of pain management. emory.edu
Advanced Methodologies and Research Techniques Applied to Glun2b Receptor Modulator 1 Studies
Structural Biology Approaches for Receptor-Modulator Complex Characterization
High-resolution structural studies have been pivotal in elucidating the precise binding mechanisms and conformational changes induced by GluN2B receptor modulators. Cryo-electron microscopy (cryo-EM) and X-ray crystallography have been at the forefront of these efforts, providing atomic-level details of the receptor-modulator complex.
Cryo-EM studies have successfully resolved the structures of triheteromeric GluN1/GluN2A/GluN2B receptors in both the presence and absence of the GluN2B-specific allosteric modulator Ro 25-6981. nih.govfrontiersin.org These studies revealed that in the absence of the modulator, the amino-terminal domain (ATD) of the GluN2B subunit adopts an "open" cleft conformation. nih.govfrontiersin.org Upon binding of Ro 25-6981, the GluN2B ATD undergoes a significant conformational change, transitioning to a "closed" clamshell state. nih.govfrontiersin.org This structural rearrangement is a key determinant of the modulator's inhibitory action.
X-ray crystallography has complemented cryo-EM by providing high-resolution structures of isolated domains of the NMDA receptor in complex with various modulators. For instance, the crystal structure of the GluN1/GluN2B ATD heterodimer has been solved in the presence of different ligands, offering a detailed view of the binding pocket at the interface between the two subunits. These structural analyses have been instrumental in understanding how different chemical moieties of the modulators interact with specific residues within the binding site.
| Technique | Receptor Complex | Modulator | Key Structural Finding | Reference |
|---|---|---|---|---|
| Cryo-EM | GluN1/GluN2A/GluN2B | Ro 25-6981 | GluN2B ATD transitions from an "open" to a "closed" conformation. | nih.govfrontiersin.org |
| Crystallography | GluN1/GluN2B ATD | Ifenprodil (B1662929) | Revealed the binding pocket at the heterodimer interface. |
Optogenetic and Chemogenetic Tools for Circuit-Specific Modulation
Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of specific neuronal populations and neural circuits. nih.govnih.gov These tools are invaluable for dissecting the circuit-specific effects of modulating GluN2B-containing NMDA receptors.
Optogenetics utilizes light-sensitive proteins (opsins) to control the activity of genetically targeted neurons with high temporal precision. nih.gov By expressing opsins in specific neuronal populations, researchers can use light to either activate or inhibit these neurons and observe the downstream effects on behavior and circuit function. This approach can be combined with the application of a GluN2B receptor modulator-1 to investigate how the modulator alters the function of a specific, optically-controlled circuit.
Chemogenetics employs engineered receptors that are exclusively activated by synthetic ligands (Designer Receptors Exclusively Activated by Designer Drugs or DREADDs). nih.gov This allows for non-invasive and reversible modulation of neuronal activity in specific cell types. A significant advancement in this area is the development of photoswitchable negative allosteric modulators (NAMs) selective for GluN2B-containing NMDARs, such as OptoNAM-3. acs.org This molecule can be turned "on" or "off" with different wavelengths of light, providing a powerful tool for the reversible and spatially-precise control of GluN2B receptor activity in specific neural circuits. acs.org This allows researchers to investigate the acute effects of GluN2B modulation on circuit function and behavior with unprecedented control.
Advanced Neuroimaging Techniques for Functional Brain Activity
Advanced neuroimaging techniques, particularly two-photon microscopy, have enabled the visualization of the cellular and subcellular effects of GluN2B receptor modulation in living brain tissue with high resolution. encyclopedia.pub
Two-photon microscopy allows for deep-tissue imaging with reduced phototoxicity and scattering, making it ideal for studying neuronal structure and function in vivo. encyclopedia.pub This technique can be used to monitor dynamic cellular processes, such as calcium signaling in dendritic spines, in response to the application of a this compound. For example, researchers can visualize changes in the frequency and amplitude of calcium transients in specific neuronal compartments, providing a direct measure of how the modulator affects synaptic activity and plasticity at the single-cell level. While direct imaging of a "this compound" at the cellular level is not yet a widespread application, the technology's capabilities allow for the detailed characterization of its downstream functional consequences.
Proteomic and Transcriptomic Profiling of Modulator-Induced Changes
Proteomic and transcriptomic approaches provide a global and unbiased view of the molecular changes induced by the modulation of GluN2B-containing NMDA receptors. These techniques are crucial for identifying novel signaling pathways and downstream effectors of this compound.
Proteomic analysis has been used to investigate changes in the composition of postsynaptic densities (PSDs) in the absence of the GluN2B subunit. One study using quantitative proteomic analysis of PSDs from GluN2B knockout mouse primary neuronal cultures revealed altered levels of several components of the ubiquitin-proteasome system. nih.gov Specifically, a decrease in proteasome subunits was observed, suggesting a role for GluN2B in regulating protein degradation at the synapse. nih.gov Another study employed a proteomic approach to identify proteins associated with GluN2B-NMDARs that are impacted by chronic intermittent ethanol (B145695) exposure in the hippocampus. nih.gov This highlights how proteomics can uncover molecular adaptations in response to substances that modulate GluN2B receptor function.
Transcriptomic profiling , on the other hand, allows for the comprehensive analysis of changes in gene expression following the application of a this compound. By measuring the levels of all messenger RNAs (mRNAs) in a given cell or tissue, researchers can identify entire gene networks that are up- or downregulated by the modulator. This can provide valuable insights into the long-term cellular responses and potential therapeutic mechanisms of the modulator.
| Study Focus | Methodology | Key Finding | Reference |
|---|---|---|---|
| Absence of GluN2B subunit | Quantitative proteomic analysis of PSDs | Altered levels of ubiquitin-proteasome system components. | nih.gov |
| Chronic intermittent ethanol exposure | Proteomic screen of immunoprecipitated GluN2B-NMDARs | Identification of GluN2B-associated proteins sensitive to chronic alcohol exposure. | nih.gov |
Computational and Systems Biology Modeling of Receptor Dynamics and Network Effects
Computational and systems biology approaches are increasingly being used to model the complex dynamics of NMDA receptors and to predict the network-level consequences of their modulation.
Molecular dynamics (MD) simulations have been employed to investigate the binding of GluN2B-selective inhibitors to the GluN1/GluN2B ATD heterodimer at an atomistic level. nih.gov These simulations provide insights into the dynamic interactions between the modulator and the receptor, helping to elucidate the structural determinants of binding affinity and potency. nih.gov Random Accelerated Molecular Dynamics (RAMD) simulations have also been used to model the egress of glutamate (B1630785) from the binding site, providing a computational approach to understanding how mutations or modulators can affect ligand unbinding rates. nih.gov
Systems biology modeling aims to understand how the modulation of a single receptor subtype, such as the GluN2B-containing NMDA receptor, can impact the activity of entire neural networks. rusjbpc.ruresearchgate.net These models can integrate data from various experimental sources, including electrophysiology, neuroimaging, and 'omics' data, to simulate the effects of a this compound on network oscillations, synaptic plasticity, and information processing. rusjbpc.ruresearchgate.net For example, models of hippocampal circuits have been used to study how changes in the properties of different NMDA receptor subtypes affect network rhythms, such as theta and gamma oscillations. rusjbpc.ru
Theoretical Frameworks, Broader Implications, and Future Research Trajectories for Glun2b Receptor Modulator 1
Refinement of GluN2B-Mediated Pathophysiological Hypotheses
The study of GluN2B modulators has been instrumental in refining our understanding of its role in various disease states. Dysregulation of GluN2B-containing NMDA receptors is implicated in numerous neurological conditions. frontiersin.org Modulators allow researchers to probe the specific contributions of this subunit to disease pathophysiology, moving beyond broad theories of glutamate (B1630785) excitotoxicity.
A key refinement is the concept of receptor location-dependent function. Evidence suggests that synaptic GluN2B-containing NMDA receptors are linked to pro-survival signaling pathways, whereas extrasynaptic receptors are preferentially coupled to pro-death cascades. nih.govnih.gov The overactivation of these extrasynaptic GluN2B receptors is hypothesized to be a key mechanism in the neuronal damage seen in ischemic stroke and neurodegenerative conditions like Alzheimer's disease. nih.govsci-hub.se Selective negative allosteric modulators (NAMs) that preferentially target these extrasynaptic "death receptors" could offer neuroprotection while sparing the normal physiological function of synaptic NMDA receptors. sci-hub.senih.gov
In Alzheimer's disease, the amyloid precursor protein intracellular domain (AICD) has been shown to control the expression of GluN2B-containing NMDA receptors. nih.govnih.gov An increase in AICD, as seen in Alzheimer's, leads to an immature-like synaptic profile rich in GluN2B, disrupting synaptic signal integration and plasticity—a phenotype that can be rescued by GluN2B antagonism. nih.govnih.gov
Furthermore, research into GluN2B's role in psychiatric disorders like depression has been advanced by specific modulators. Studies suggest that GluN2B-containing receptors, when activated by ambient glutamate, can tonically suppress protein synthesis in cortical neurons. scienceopen.com Antagonism of these receptors, as proposed for the rapid antidepressant effects of ketamine, may relieve this suppression, restoring synaptic function in brain regions like the prefrontal cortex. scienceopen.com These findings refine the hypothesis from general NMDA receptor blockade to a more nuanced, subunit-specific mechanism in depression.
Identification of Novel Receptor Interaction Partners or Subtypes Modulated
The development of specific modulators has facilitated the detailed mapping of the GluN2B receptor's interaction sites and its network of protein partners. Negative allosteric modulators like ifenprodil (B1662929) and related compounds bind to a specific site at the interface between the GluN1 and GluN2B N-terminal domains (NTDs). researchgate.netnih.govacs.org This interaction stabilizes the receptor in an inactive conformation. researchgate.net
Docking and mutagenesis studies have identified key amino acid residues within this binding pocket that are crucial for modulator activity. These studies have classified interaction zones, revealing that the inhibitory mechanism is heavily dependent on aromatic π-π interactions with specific residues, most notably GluN2B F176. nih.gov This level of detail provides a structural basis for the selectivity and mechanism of these compounds.
Beyond the modulator binding site itself, research has illuminated the importance of the large intracellular C-terminal domain of the GluN2B subunit, which acts as a scaffold for numerous signaling proteins. frontiersin.org The modulation of receptor activity influences its interaction with these partners, which in turn dictates downstream cellular events.
Table 1: Key Interaction Partners of the GluN2B Subunit
| Interacting Protein | Location of Interaction | Functional Consequence of Interaction |
|---|---|---|
| CaMKII | C-Terminal Domain | Binds upon high Ca²⁺ influx; critical for inducing long-term potentiation (LTP) and neuronal survival signaling. frontiersin.org |
| DAPK1 | C-Terminal Domain | Forms a complex upon excitotoxic insult; mediates neuronal death signaling. frontiersin.orgnih.gov |
| PSD-95 | C-Terminal PDZ domain | Anchors the receptor at the postsynaptic density; interaction is modulated by co-agonist binding and affects receptor trafficking. elifesciences.org |
| SAP102 | C-Terminal PDZ domain | Involved in the forward trafficking and synaptic delivery of GluN2B-containing receptors, particularly during development. nih.govconsensus.app |
| Polyamines (Spermine) | N-Terminal Domain (Intersubunit) | Act as positive allosteric modulators, binding between GluN1 and GluN2B NTDs to enhance receptor activity. frontiersin.orgnih.govmiddlebury.edu |
Research has also begun to untangle the roles of different GluN2B-containing receptor subtypes, such as diheteromeric (GluN1/GluN2B) and triheteromeric (e.g., GluN1/GluN2A/GluN2B) receptors. frontiersin.orgnih.gov These subtypes have distinct pharmacological properties and may be differentially modulated, adding another layer of complexity to the therapeutic targeting of GluN2B.
Development of Predictive Preclinical Biomarkers for GluN2B Modulation Efficacy
To translate the therapeutic potential of GluN2B modulators from the laboratory to the clinic, the development of reliable preclinical biomarkers is essential. These biomarkers are needed to confirm target engagement, demonstrate proof of mechanism, and predict clinical efficacy. researchgate.net
A significant advancement in this area is the development of selective positron emission tomography (PET) radioligands for in vivo imaging of GluN2B subunits in the brain. nih.gov Compounds such as (R)-¹¹C-Me-NB1 have been developed and validated in preclinical and human studies. nih.gov These imaging agents allow for the noninvasive quantification and mapping of GluN2B receptor distribution and density. nih.gov
Crucially, PET imaging can be used in receptor occupancy studies to determine the degree to which a therapeutic modulator binds to its target at various doses. This provides a direct link between the administered dose, target engagement in the brain, and the observed pharmacological effect. For instance, blocking studies using PET have confirmed the specific binding of novel ligands to GluN2B and have been used to evaluate the in vivo potency of investigational drugs. nih.govnih.gov Such pharmacodynamic (PD) biomarkers are invaluable for optimizing dosing regimens and assessing the therapeutic window of new GluN2B modulators in early-phase clinical trials. researchgate.net
Beyond imaging, electrophysiological and behavioral assays in preclinical models serve as functional biomarkers. For example, the reversal of specific synaptic plasticity deficits (e.g., impaired long-term potentiation) in animal models of Alzheimer's disease can be a biomarker for the efficacy of a GluN2B modulator. nih.gov Similarly, performance in behavioral tests related to depression or cognition can provide evidence of a modulator's functional impact. scienceopen.com
Strategic Considerations for Rational Design of Future GluN2B Modulators
The rational design of future GluN2B modulators is heavily informed by an expanding knowledge of the receptor's structure and the structure-activity relationships (SAR) of existing compounds. nih.govnih.gov The primary goal is to develop molecules with improved selectivity, potency, and pharmacokinetic properties, thereby enhancing therapeutic efficacy while minimizing off-target effects. mdpi.com
One key strategy involves modifying known chemical scaffolds. For example, researchers have taken the tetrahydroisoquinoline scaffold, originally identified for its selectivity towards GluN2C/D subunits, and through systematic modifications, have developed analogues with potent positive allosteric modulator activity at the GluN2B subunit. acs.orgnih.govacs.org This demonstrates that existing chemotypes can be "tuned" to achieve different subunit selectivity profiles. acs.org
Structure-based drug design is another powerful approach, leveraging high-resolution structural models of the NMDA receptor. researchgate.net Understanding the precise interactions within the modulator binding site at the GluN1/GluN2B NTD interface allows for the design of new molecules that optimize these contacts. For instance, the discovery that a π/π-interaction with the aromatic residue GluN2B F176 is a critical determinant of inhibitory activity for several classes of NAMs provides a clear target for computational and synthetic chemistry efforts. nih.gov
Table 2: Structure-Activity Relationship (SAR) Insights for GluN2B Modulator Design
| Chemical Class | Key Structural Feature | Impact on Activity/Selectivity |
|---|---|---|
| Tetrahydroisoquinolines | Stereochemistry | The S-(-) enantiomer is active at GluN2B, whereas the R-(+) enantiomer is not, highlighting stereodependence for GluN2B activity. acs.orgnih.govacs.org |
| Tetrahydroisoquinolines | Isopropoxy substitution | Replacing dimethoxy groups with a single isopropoxy moiety on the core scaffold led to enhanced activity at the GluN2B subunit. acs.orgacs.org |
| 3-Benzazepines | Conformationally restricted phenylcyclohexyl substituent | Resulted in a compound with very high GluN2B affinity (Ki = 2.2 nM) and high selectivity over σ receptors. nih.gov |
| Ifenprodil Analogues | Phenolic OH-group | Forms a hydrogen bond interaction with GluN2B E236 in the binding site. nih.gov |
| General NAMs | Aromatic Rings | Aromatic moieties are crucial for π/π-interactions with GluN2B F114 and F176, which are critical for the inhibitory mechanism. nih.gov |
Another strategic consideration is the development of modulators with different mechanisms of action, such as positive allosteric modulators (PAMs), which enhance rather than inhibit receptor function. acs.org GluN2B hypofunction has been associated with certain developmental disorders, and PAMs could represent a viable therapeutic strategy in such cases. frontiersin.org
Unanswered Questions and Emerging Research Frontiers
Despite significant progress, many questions regarding the GluN2B receptor remain, representing exciting frontiers for future research.
One of the most critical challenges is to fully elucidate the distinct physiological and pathological roles of synaptic versus extrasynaptic GluN2B-containing NMDA receptors. nih.govnih.gov Developing modulators that can selectively target one population over the other remains a "holy grail" in the field and would represent a major therapeutic breakthrough.
The functional significance of receptor heterogeneity is another area requiring deeper investigation. The brain contains a mix of diheteromeric (e.g., GluN1/GluN2B) and triheteromeric (e.g., GluN1/GluN2A/GluN2B) NMDA receptors, but the precise roles of these different assemblies are not fully understood. frontiersin.orgnih.gov Future research must aim to develop tools and modulators that can distinguish between these subtypes to clarify their contributions to brain function and disease.
The role of presynaptic GluN2B-containing receptors is also an emerging area of interest. While most research has focused on postsynaptic receptors, presynaptic NMDA receptors are known to modulate neurotransmitter release, and the specific contribution of the GluN2B subunit to this process is still being explored. nih.govnih.gov
Finally, the development of novel therapeutic modalities continues to push boundaries. For example, photoswitchable NAMs have been designed that allow for the reversible control of native GluN2B receptor activity with light. acs.org These "optogenetic pharmacology" tools provide unprecedented spatiotemporal precision for studying receptor function in native tissues and could pave the way for highly targeted therapeutic interventions in the future. acs.org Continued exploration of these and other novel approaches will be essential for fully unlocking the therapeutic potential of modulating the GluN2B receptor.
Q & A
Q. How can researchers validate the selectivity of GluN2B receptor modulator-1 for GluN2B-containing NMDA receptors over other receptor subtypes?
Methodological Answer:
- Competitive Binding Assays : Use radioligand displacement assays with [³H]-ifenprodil, a selective GluN2B antagonist, to measure modulator binding affinity (IC50) against GluN2B receptors .
- Electrophysiological Profiling : Compare inhibitory effects on GluN1/GluN2B vs. GluN1/GluN2A receptor currents in heterologous systems (e.g., Xenopus oocytes) using two-electrode voltage clamping .
- Cross-Reactivity Screening : Test against related targets (e.g., AMPA, mGluR5) at supratherapeutic concentrations (≥10× IC50) to confirm selectivity .
Q. What experimental approaches are recommended to determine the mechanism of allosteric modulation by this compound?
Methodological Answer:
- Site-Directed Mutagenesis : Target residues in the GluN2B N-terminal domain (NTD) α5-β7 region implicated in polyamine binding (e.g., GluN2B S1116C mutant) to assess modulation dependence .
- Conformational Analysis : Use Förster resonance energy transfer (FRET) to monitor NTD lobe apposition changes during modulator application .
- Kinetic Studies : Perform rapid agonist application with glutamate/glycine to evaluate effects on receptor desensitization and deactivation rates .
Q. Which in vitro assays are most reliable for quantifying this compound efficacy?
Methodological Answer:
- Calcium Imaging : Use Fluo-4 or Fura-2 in HEK293 cells expressing GluN1/GluN2B receptors to measure NMDA-induced Ca²⁺ influx inhibition .
- Whole-Cell Patch Clamp : Record NMDA-evoked currents in primary cortical neurons pre-treated with modulator-1 to determine IC50 values .
- Synaptoneurosome Preparations : Isolate synaptic membranes from rodent forebrain to assess modulator effects on GluN2B phosphorylation (e.g., Tyr1472) via Western blot .
Advanced Research Questions
Q. How can researchers resolve contradictions in neuroprotective outcomes of this compound across different experimental models?
Methodological Answer:
- Model-Specific Analysis : Compare modulator efficacy in acute brain slices (e.g., hippocampal CA1 vs. cerebellar Purkinje cells) to account for regional GluN2B expression variability .
- Pharmacokinetic Profiling : Measure brain penetrance and unbound drug levels using microdialysis to ensure target engagement in vivo .
- Co-Exposure Studies : Investigate interactions with stress hormones (e.g., corticosterone) or ethanol, which upregulate polyamine-sensitive GluN2B subunits .
Q. What strategies are effective for distinguishing GluN2B subunit-specific effects from broader NMDA receptor modulation in behavioral studies?
Methodological Answer:
- Conditional Knockout Models : Use GluN2B-floxed mice crossed with Cre drivers (e.g., CaMKIIα-Cre) to isolate hippocampal or cortical GluN2B contributions .
- Rescue Experiments : Co-administer modulator-1 with GluN2B-selective positive allosteric modulators (e.g., spermine) to reverse inhibitory effects .
- Behavioral Paradigms : Employ tasks sensitive to GluN2B function (e.g., Morris water maze for spatial memory) and contrast with GluN2A-dependent tasks .
Q. How should researchers design experiments to evaluate the impact of this compound on synaptic plasticity and downstream signaling?
Methodological Answer:
- Long-Term Potentiation (LTP) Assays : Apply modulator-1 during theta-burst stimulation in hippocampal slices and quantify changes in field EPSP slope .
- Proteomic Analysis : Use mass spectrometry to identify modulator-induced shifts in synaptic proteins (e.g., PSD-95, CaMKIIα) bound to GluN2B cytoplasmic tails .
- Fluorescence Recovery After Photobleaching (FRAP) : Monitor GluN2B receptor trafficking in dendritic spines using GFP-tagged GluN2B constructs .
Q. What methodologies address discrepancies in GluN2B subunit localization and function under pathological vs. physiological conditions?
Methodological Answer:
- Subcellular Fractionation : Separate synaptic (detergent-insoluble) and extrasynaptic (detergent-soluble) pools to assess modulator effects on GluN2B distribution .
- Live-Cell Imaging : Use pH-sensitive GFP (pHluorin) tagged to GluN2B to visualize surface vs. internalized receptors in real-time .
- Context-Specific Modulation : Test modulator-1 in models of chronic stress or neurodegeneration, where GluN2B surface expression is altered .
Data Contradiction Analysis
Q. Why does this compound exhibit neuroprotection in vitro but limited efficacy in vivo?
Methodological Answer:
- Dose-Response Re-Evaluation : Ensure in vivo dosing matches effective free brain concentrations (e.g., ≥10× IC50 for ≥6 hours) .
- Off-Target Effects : Screen for interactions with σ receptors or monoamine transporters using radioligand binding assays .
- Temporal Factors : Administer modulator-1 prophylactically in injury models (e.g., ischemic stroke) rather than post-insult .
Q. How to reconcile conflicting data on GluN2B’s role in synaptic plasticity across learning paradigms?
Methodological Answer:
- Time-Course Studies : Sample synaptic fractions at multiple time points post-training (e.g., 1 hr vs. 24 hr) to capture dynamic GluN2B trafficking .
- Behavioral Pharmacology : Co-administer modulator-1 with GluN2B antagonists (e.g., Ro 25-6981) during memory consolidation vs. retrieval phases .
- Meta-Analysis : Aggregate data across studies using standardized fractionation protocols (e.g., Triton X-100 insolubility) to reduce variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
